molecular formula C23H23NO6 B11156190 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

Cat. No.: B11156190
M. Wt: 409.4 g/mol
InChI Key: ILSFVECHGLYEON-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone core with a methyl group at the 4-position and a benzyloxycarbonyl-protected norvaline moiety at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized by the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Introduction of the Methyl Group: The methyl group at the 4-position can be introduced via methylation using methyl iodide and a strong base like potassium carbonate.

    Attachment of the Norvaline Moiety: The norvaline moiety is introduced by coupling the chromenone derivative with N-[(benzyloxy)carbonyl]norvaline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as column chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to remove the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amine.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly in the context of protease inhibitors.

    Chemical Biology: It serves as a probe for studying protein-ligand interactions.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl-protected norvaline moiety can act as a substrate or inhibitor for proteases, thereby modulating their activity. The chromenone core may also interact with other proteins or nucleic acids, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is unique due to the presence of the benzyloxycarbonyl-protected norvaline moiety, which imparts specific biological activity and chemical reactivity. This makes it a valuable compound for medicinal chemistry and biological research, distinguishing it from other coumarin derivatives.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C23H23NO6/c1-3-7-19(24-23(27)28-14-16-8-5-4-6-9-16)22(26)29-17-10-11-18-15(2)12-21(25)30-20(18)13-17/h4-6,8-13,19H,3,7,14H2,1-2H3,(H,24,27)

InChI Key

ILSFVECHGLYEON-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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